molecular formula C19H22N2O2S B12193121 1-(4-tert-butylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

1-(4-tert-butylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B12193121
M. Wt: 342.5 g/mol
InChI Key: ZXMDLDQMQRGTTK-UHFFFAOYSA-N
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Description

1-(4-tert-butylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is an organic compound that features a sulfonyl group attached to a tert-butylbenzene ring, along with a phenyl group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 2-phenyl-4,5-dihydro-1H-imidazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield sulfonamide derivatives, while oxidation can produce sulfone derivatives.

Scientific Research Applications

1-(4-tert-butylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-tert-butylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenyl and imidazole rings can also participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    Phenylimidazole derivatives: Compounds with similar imidazole rings but different substituents.

    Sulfonyl imidazole derivatives: Compounds with sulfonyl groups attached to imidazole rings.

Uniqueness

1-(4-tert-butylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is unique due to the presence of both a sulfonyl group and a tert-butylbenzene ring, which confer specific chemical properties and reactivity. Its combination of structural features makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H22N2O2S

Molecular Weight

342.5 g/mol

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole

InChI

InChI=1S/C19H22N2O2S/c1-19(2,3)16-9-11-17(12-10-16)24(22,23)21-14-13-20-18(21)15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3

InChI Key

ZXMDLDQMQRGTTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3

Origin of Product

United States

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